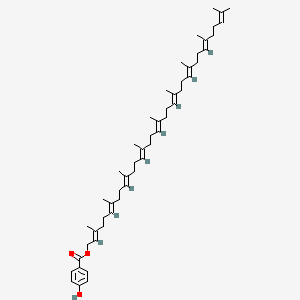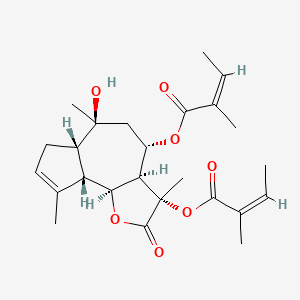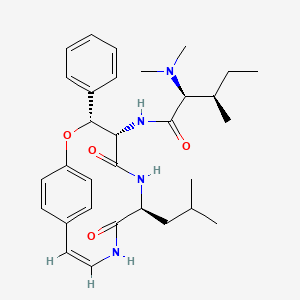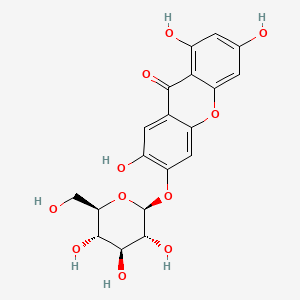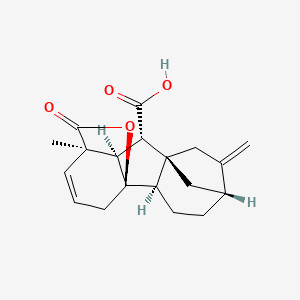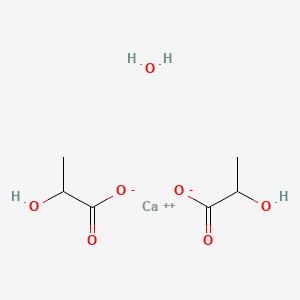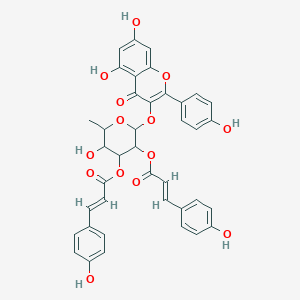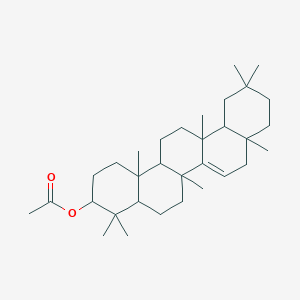
(4,4,6a,6a,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate
Übersicht
Beschreibung
(4,4,6a,6a,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate is a natural product found in Koelpinia linearis, Sedum forsterianum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- A study by Roy et al. (2007) discusses the synthesis of isomers of N(4),N(11)-dimethyl-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane and their nickel(II) complexes. These compounds have been evaluated for their antifungal and antibacterial activities against certain phytopathogenic fungi and bacteria (Roy et al., 2007).
Antimicrobial Evaluation of Rhodium(III) and Platinum(II) Complexes
- Rabi et al. (2022) investigated Rhodium(III) and Platinum(II) complexes of an octamethyl derivative of a 14-membered tetraazamacrocycle. These complexes were characterized and their antimicrobial activities against selected bacteria and fungi were explored (Rabi et al., 2022).
Acetylation and Binding Affinities Studies
- Görlitzer et al. (1995) conducted a study on the acetylation of specific compounds, including 2-methyl-canrenone, and investigated their binding affinities to hormone receptors and serum proteins. However, the compounds were found to be inactive (Görlitzer et al., 1995).
Synthesis of Polymethylated DOTA Ligands
- Ranganathan et al. (2002) explored the synthesis of polymethylated DOTA ligands, which are derivatives of DOTA forming sterically crowded lanthanide chelates. These were studied for their potential use in magnetic resonance thermometric imaging (Ranganathan et al., 2002).
Structure of Isomeric Octamethyl Derivatives
- Bembi et al. (1989) investigated the structure of isomeric 3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecanes. Their structure was established through NMR spectra and X-ray crystallography (Bembi et al., 1989).
Synthesis of Female Sex Pheromone Components
- Bestmann and Gunawardena (1992) synthesized female sex pheromone components of Antheraea pernyi and A. polyphemus, using a method involving tetrahydropyran as the starting material (Bestmann & Gunawardena, 1992).
Biosynthesis of Vitamin B12
- Thibaut et al. (1990) studied the biosynthesis of vitamin B12, particularly focusing on the structure of precorrin-6x octamethyl ester. This research revealed important details about the biosynthetic pathway of vitamin B12 (Thibaut et al., 1990).
Zinc(II) Complexes and Antimicrobial Studies
- Biswas et al. (2018) synthesized Zinc(II) complexes of 3,10-C-meso-2,5,5,7,9,12,12,14-octamethyl-1,8-diaza-4,11-diazoniacyclotetradecane and investigated their antimicrobial properties against fungi and bacteria (Biswas et al., 2018).
Eigenschaften
IUPAC Name |
(4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGYBXHXATAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,6a,6a,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



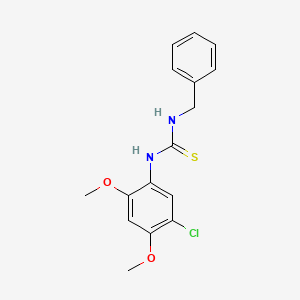
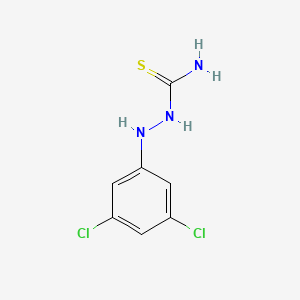
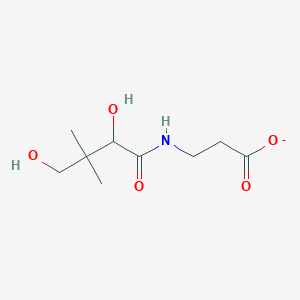
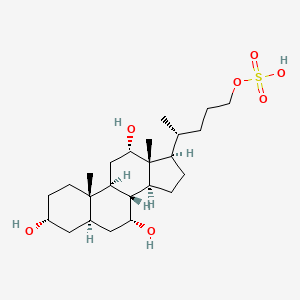
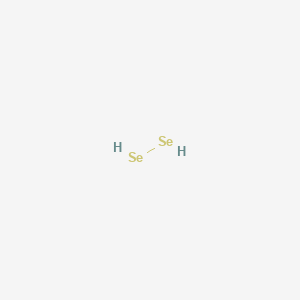
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
